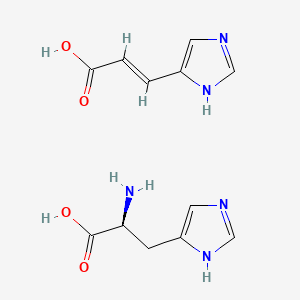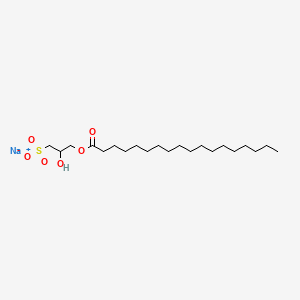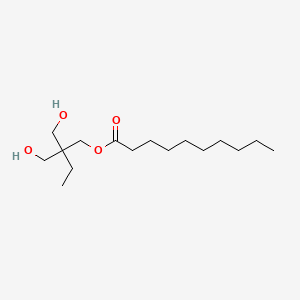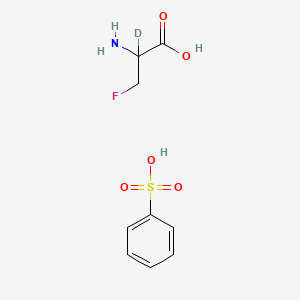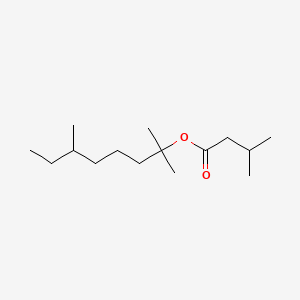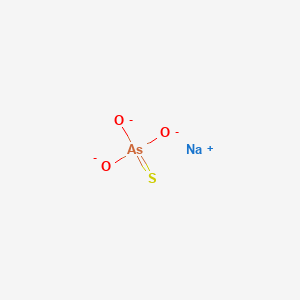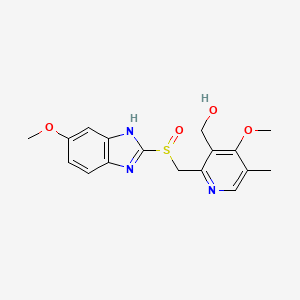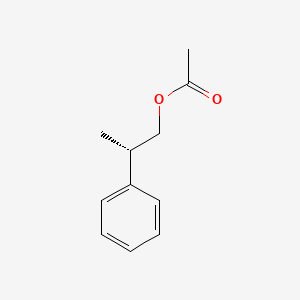
(S)-beta-Methylphenethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-beta-Methylphenethyl acetate is an organic compound that belongs to the class of esters. It is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one of interest in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-Methylphenethyl acetate typically involves the esterification of (S)-beta-Methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures higher yields and purity of the product. The use of immobilized enzymes as catalysts in the esterification process is also gaining popularity due to its eco-friendly nature and efficiency.
化学反応の分析
Types of Reactions
(S)-beta-Methylphenethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: (S)-beta-Methylphenethyl alcohol.
Substitution: Depending on the nucleophile, various substituted phenethyl derivatives.
科学的研究の応用
(S)-beta-Methylphenethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential pheromonal activity in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism of action of (S)-beta-Methylphenethyl acetate largely depends on its application. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic attack, leading to various transformations.
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl acetate: A simpler ester, also used as a solvent and in the fragrance industry.
Propyl acetate: Similar in structure and used in similar applications.
Uniqueness
(S)-beta-Methylphenethyl acetate is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its racemic or other enantiomeric forms. Its specific aroma profile also makes it distinct in the flavor and fragrance industries.
特性
CAS番号 |
50373-50-7 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
[(2S)-2-phenylpropyl] acetate |
InChI |
InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
InChIキー |
RVPTTWAAIKMYAH-SECBINFHSA-N |
異性体SMILES |
C[C@H](COC(=O)C)C1=CC=CC=C1 |
正規SMILES |
CC(COC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




